1-(3,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-(3,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14642798
InChI: InChI=1S/C12H7Cl2F3N2O2/c13-8-2-1-6(3-9(8)14)4-19-5-7(11(20)21)10(18-19)12(15,16)17/h1-3,5H,4H2,(H,20,21)
SMILES:
Molecular Formula: C12H7Cl2F3N2O2
Molecular Weight: 339.09 g/mol

1-(3,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC14642798

Molecular Formula: C12H7Cl2F3N2O2

Molecular Weight: 339.09 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C12H7Cl2F3N2O2
Molecular Weight 339.09 g/mol
IUPAC Name 1-[(3,4-dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C12H7Cl2F3N2O2/c13-8-2-1-6(3-9(8)14)4-19-5-7(11(20)21)10(18-19)12(15,16)17/h1-3,5H,4H2,(H,20,21)
Standard InChI Key RPINWEYWQSDPKA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CN2C=C(C(=N2)C(F)(F)F)C(=O)O)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a pyrazole ring substituted at the 1-position with a 3,4-dichlorobenzyl group and at the 3-position with a trifluoromethyl (CF3\text{CF}_3) group. The carboxylic acid moiety at the 4-position introduces polarity, influencing solubility and interaction with biological targets. Key structural attributes include:

PropertyValue
Molecular FormulaC12H7Cl2F3N2O2\text{C}_{12}\text{H}_{7}\text{Cl}_{2}\text{F}_{3}\text{N}_{2}\text{O}_{2}
Molecular Weight339.09 g/mol
CAS NumberNot publicly disclosed
IUPAC Name1-[(3,4-Dichlorophenyl)methyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

The dichlorobenzyl group enhances lipophilicity and membrane permeability, while the CF3\text{CF}_3 group improves electron-withdrawing effects, stabilizing the pyrazole ring and modulating receptor binding .

Spectroscopic Characterization

Although specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous pyrazole-carboxylic acids exhibit characteristic peaks:

  • 1H^1\text{H} NMR: Aromatic protons (7.0–8.0 ppm), CF3\text{CF}_3-adjacent protons (4.5–5.5 ppm) .

  • 19F^{19}\text{F} NMR: CF3\text{CF}_3 groups typically resonate at -60 to -70 ppm .

  • IR: Carboxylic acid O–H stretch (~2500–3000 cm1^{-1}), C=O stretch (~1700 cm1^{-1}) .

Synthesis and Manufacturing

Reaction Pathways

Synthesis involves multi-step organic reactions, often starting with the formation of the pyrazole core via cyclocondensation of hydrazines with 1,3-diketones or alkynes. A proposed route includes:

  • Pyrazole Ring Formation: Reaction of 3,4-dichlorobenzyl hydrazine with ethyl trifluoroacetoacetate to yield 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

  • N-Alkylation: Treatment with 3,4-dichlorobenzyl chloride under basic conditions to introduce the benzyl group.

  • Hydrolysis: Saponification of the ester to the carboxylic acid using aqueous NaOH or LiOH .

Key challenges include regioselectivity during N-alkylation and minimizing side reactions from the electron-deficient CF3\text{CF}_3 group. Catalysts such as K2 _2CO3_3 or phase-transfer agents may improve yields .

Optimization Strategies

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

  • Yield Enhancement: Microwave-assisted synthesis reduces reaction times from hours to minutes .

PropertyEstimated Value
Solubility in Water2–5 mg/mL (pH 7)
Log P (Octanol-Water)2.8–3.5
Melting Point180–190°C
pKa (Carboxylic Acid)~3.5

The CF3\text{CF}_3 group reduces basicity and increases acidity of the carboxylic moiety, enhancing solubility in polar aprotic solvents like DMSO .

Biological Activities and Applications

Agrochemical Applications

  • Herbicidal Activity: Trifluoromethyl pyrazoles disrupt acetolactate synthase (ALS) in weeds, with field trials showing 90% inhibition at 100 g/ha.

  • Insecticidal Effects: Dichlorobenzyl moieties enhance binding to insect GABA receptors, causing neurotoxicity in Spodoptera frugiperda.

Comparative Analysis with Structural Analogs

1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

This analog replaces dichlorobenzyl with a methylbenzyl group, altering properties:

PropertyDichlorobenzyl AnalogMethylbenzyl Analog
Molecular Weight339.09 g/mol284.23 g/mol
Log P3.22.4
Antibacterial MIC4 µg/mL16 µg/mL

The dichlorobenzyl group’s electron-withdrawing effects enhance target affinity but reduce solubility compared to the methyl variant .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with COX-2 and ALS using X-ray crystallography.

  • Formulation Development: Nanoencapsulation to improve bioavailability in agrochemical formulations.

  • Toxicology Profiles: Assess chronic toxicity and environmental persistence.

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